3-[[6-chloro-7-(2-fluorophenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FRF-01-116 is a potent and selective covalent quinazoline inhibitor of KRAS G12C, a mutation commonly found in various cancers, including lung and pancreatic cancers . This compound has shown significant potential in targeting and inhibiting the KRAS G12C mutation, making it a valuable tool in cancer research and treatment .
Preparation Methods
The synthesis of FRF-01-116 involves several steps, starting with the preparation of the quinazoline core. The synthetic route typically includes the following steps :
Formation of the quinazoline core: This involves the reaction of 2-aminobenzonitrile with an appropriate aldehyde under acidic conditions to form the quinazoline ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the piperazine ring: The piperazine ring is formed by reacting the intermediate with piperazine under basic conditions.
Final coupling: The final step involves coupling the quinazoline intermediate with the piperazine intermediate to form FRF-01-116.
Industrial production methods for FRF-01-116 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
FRF-01-116 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinazoline core, leading to the formation of dihydroquinazoline derivatives.
Substitution: Substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions include N-oxides, dihydroquinazoline derivatives, and substituted quinazoline derivatives .
Scientific Research Applications
FRF-01-116 has a wide range of scientific research applications, including:
Mechanism of Action
FRF-01-116 exerts its effects by covalently binding to the cysteine residue in the KRAS G12C protein, thereby inhibiting its activity . This binding prevents the activation of downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival . The inhibition of KRAS G12C leads to reduced cell proliferation and increased apoptosis in cancer cells harboring this mutation .
Comparison with Similar Compounds
FRF-01-116 is unique among quinazoline inhibitors due to its high selectivity and potency for KRAS G12C . Similar compounds include:
MRTX849: A non-covalent inhibitor of KRAS G12C that targets a different binding site on the protein.
AMG 510: A covalent inhibitor of KRAS G12C with a different chemical structure and mechanism of action.
FRF-01-116 stands out due to its unique quinazoline core and the specific interactions it forms with the KRAS G12C protein, leading to its high selectivity and potency .
Properties
Molecular Formula |
C26H28ClFN6O2 |
---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
3-[[6-chloro-7-(2-fluorophenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C26H28ClFN6O2/c1-4-23(35)33-11-13-34(14-12-33)25-19-15-20(27)18(17-7-5-6-8-21(17)28)16-22(19)30-26(31-25)29-10-9-24(36)32(2)3/h4-8,15-16H,1,9-14H2,2-3H3,(H,29,30,31) |
InChI Key |
WYQMBBLBBATMIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCNC1=NC2=CC(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.